molecular formula C14H11NO6S B2610513 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid CAS No. 328110-84-5

3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2610513
CAS No.: 328110-84-5
M. Wt: 321.3
InChI Key: SJRGFPVOHIVCBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of 4-aminobenzoic acid with chlorosulfonic acid, followed by hydrolysis to yield the sulfonamide derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid is unique due to its specific structural configuration, which allows it to effectively inhibit cytosolic phospholipase A2α. This makes it particularly valuable in medicinal chemistry for developing anti-inflammatory agents .

Properties

IUPAC Name

3-[(4-carboxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c16-13(17)9-4-6-11(7-5-9)15-22(20,21)12-3-1-2-10(8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRGFPVOHIVCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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